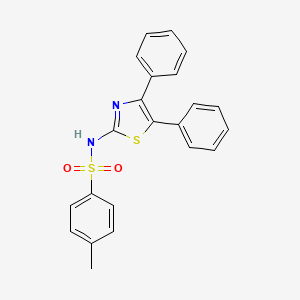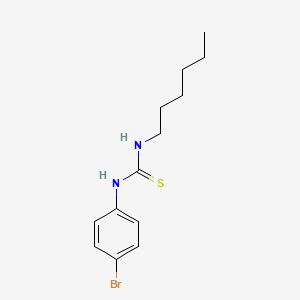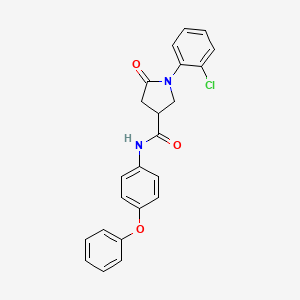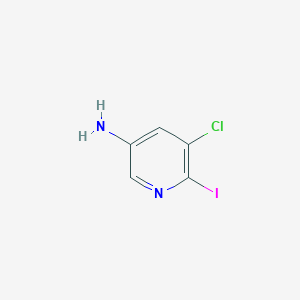![molecular formula C19H25N3O5 B12455564 (1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)
(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid: is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a benzylcarbamoyl-propanehydrazido moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the six-membered ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alcohol or aldehyde precursor using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Benzylcarbamoyl-Propanehydrazido Moiety: This step involves the reaction of benzyl isocyanate with a hydrazine derivative, followed by coupling with the cyclohexane carboxylic acid through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction, advanced oxidation techniques for the carboxylic acid introduction, and high-efficiency coupling methods for the final attachment of the benzylcarbamoyl-propanehydrazido moiety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Cyclohexane-1-methanol.
Substitution: Various substituted hydrazides depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its hydrazido and carboxylic acid functionalities. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The benzylcarbamoyl group is known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting or modulating their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-protein complex. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-{[3-(phenylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
- (1R,2S)-2-{[3-(methylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
- (1R,2S)-2-{[3-(ethylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid lies in its benzylcarbamoyl group, which provides distinct steric and electronic properties compared to other similar compounds. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C19H25N3O5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(1R,2S)-2-[[[4-(benzylamino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H25N3O5/c23-16(20-12-13-6-2-1-3-7-13)10-11-17(24)21-22-18(25)14-8-4-5-9-15(14)19(26)27/h1-3,6-7,14-15H,4-5,8-12H2,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t14-,15+/m0/s1 |
InChI Key |
MKUWCWBOMRTTNZ-LSDHHAIUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12455485.png)
![5-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12455494.png)

![4-benzyl-11-ethyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12455502.png)

![5-(2,5-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12455509.png)
![4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B12455510.png)
![6-[3-(trifluoromethyl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12455515.png)

![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)

![2-({2-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B12455539.png)
![2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12455558.png)

